1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole
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Overview
Description
1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole is a unique organoboron compound characterized by its boron-nitrogen heterocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole typically involves the reaction of tert-butylamine with boron-containing precursors under controlled conditions. One common method includes the use of boron trichloride and tert-butylamine in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include boron-oxygen compounds, reduced boron-nitrogen heterocycles, and substituted boron compounds.
Scientific Research Applications
1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaborole: A simpler analog without the tert-butyl and methyl groups.
2,6-Di-tert-butylphenol: Another boron-containing compound with different substituents.
Imidazole Derivatives: Compounds with similar nitrogen-containing heterocycles.
Uniqueness
1,3-Di-tert-butyl-2-methyl-2,3-dihydro-1H-1,3,2-diazaborole is unique due to its specific substituents, which confer enhanced stability and reactivity compared to its analogs. The presence of tert-butyl groups provides steric protection, making the compound less prone to degradation and more suitable for various applications.
Properties
CAS No. |
62085-92-1 |
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Molecular Formula |
C11H23BN2 |
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-methyl-1,3,2-diazaborole |
InChI |
InChI=1S/C11H23BN2/c1-10(2,3)13-8-9-14(12(13)7)11(4,5)6/h8-9H,1-7H3 |
InChI Key |
WHMRVFGFEMEGNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(C=CN1C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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